molecular formula C11H15ClN2O2S2 B4229575 3-(2-Aminoethylsulfanyl)-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione;hydrochloride

3-(2-Aminoethylsulfanyl)-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione;hydrochloride

Cat. No.: B4229575
M. Wt: 306.8 g/mol
InChI Key: YICQURMGNGIBGA-UHFFFAOYSA-N
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Description

3-(2-Aminoethylsulfanyl)-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione;hydrochloride is a chemical compound with a molecular formula of C11H14N2O2S2 It is characterized by the presence of a pyrrolidinedione core, which is substituted with a thienylmethyl group and an aminoethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethylsulfanyl)-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione;hydrochloride typically involves the following steps:

    Formation of the Pyrrolidinedione Core: The pyrrolidinedione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.

    Introduction of the Thienylmethyl Group: The thienylmethyl group can be introduced via a nucleophilic substitution reaction using a thienylmethyl halide and the pyrrolidinedione intermediate.

    Attachment of the Aminoethylthio Group: The aminoethylthio group can be attached through a thiol-ene reaction, where an aminoethylthiol reacts with an alkene derivative of the pyrrolidinedione.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethylsulfanyl)-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The thienylmethyl and aminoethylthio groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Aminoethylsulfanyl)-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethylsulfanyl)-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminoethylthio group can form hydrogen bonds or ionic interactions with active sites, while the thienylmethyl group can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(2-aminoethyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
  • **3-[(2-aminoethyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione

Uniqueness

3-(2-Aminoethylsulfanyl)-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione;hydrochloride is unique due to the presence of the thienylmethyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.

Properties

IUPAC Name

3-(2-aminoethylsulfanyl)-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S2.ClH/c12-3-5-17-9-6-10(14)13(11(9)15)7-8-2-1-4-16-8;/h1-2,4,9H,3,5-7,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICQURMGNGIBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CC2=CC=CS2)SCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Aminoethylsulfanyl)-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione;hydrochloride
Reactant of Route 2
3-(2-Aminoethylsulfanyl)-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione;hydrochloride
Reactant of Route 3
3-(2-Aminoethylsulfanyl)-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione;hydrochloride
Reactant of Route 4
3-(2-Aminoethylsulfanyl)-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione;hydrochloride
Reactant of Route 5
3-(2-Aminoethylsulfanyl)-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione;hydrochloride
Reactant of Route 6
3-(2-Aminoethylsulfanyl)-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione;hydrochloride

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